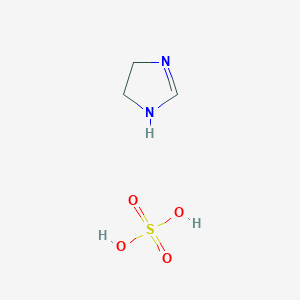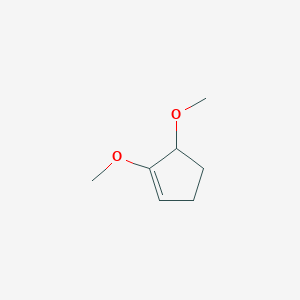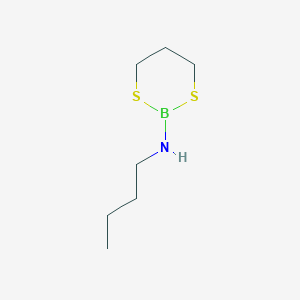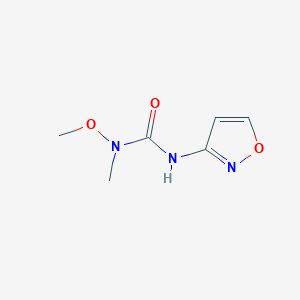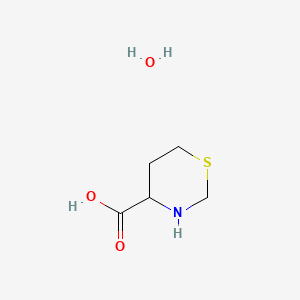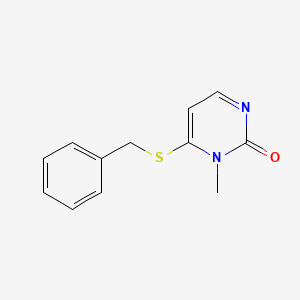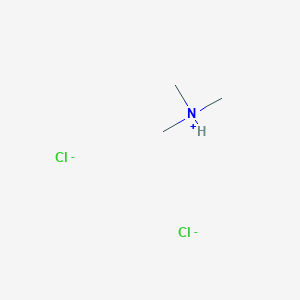![molecular formula C11H10N4O B14568117 4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile CAS No. 61336-76-3](/img/structure/B14568117.png)
4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile is a chemical compound with a complex structure that includes an imidazolidinone ring and a benzonitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile typically involves the reaction of benzonitrile derivatives with imidazolidinone intermediates. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, a common synthetic route may involve the use of a base such as sodium hydride in a solvent like dimethylformamide (DMF) to promote the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary, but typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can lead to a wide range of functionalized derivatives.
Scientific Research Applications
4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. The imidazolidinone ring and benzonitrile group can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. These interactions may involve hydrogen bonding, hydrophobic interactions, or covalent modifications, depending on the specific context.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzoic acid
- 2-(2-Oxo-1-imidazolidinyl)ethyl methacrylate
- 4-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
Uniqueness
4-{[(2-Oxoimidazolidin-1-yl)imino]methyl}benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective or versatile.
Properties
CAS No. |
61336-76-3 |
|---|---|
Molecular Formula |
C11H10N4O |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
4-[(2-oxoimidazolidin-1-yl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C11H10N4O/c12-7-9-1-3-10(4-2-9)8-14-15-6-5-13-11(15)16/h1-4,8H,5-6H2,(H,13,16) |
InChI Key |
DIFLVWSKCYACHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)N=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



